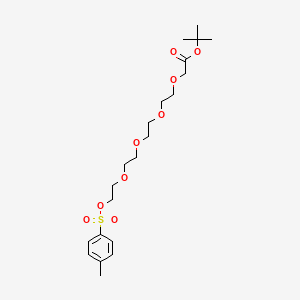

Tos-PEG5-CH2CO2tBu

Vue d'ensemble

Description

Tos-PEG5-CH2CO2tBu, also known as tert-butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecanoate, is a polyethylene glycol (PEG) derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media, while the t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tos-PEG5-CH2CO2tBu is synthesized through a multi-step process involving the reaction of PEG with tosyl chloride to introduce the tosyl group, followed by esterification with tert-butyl bromoacetate to form the t-butyl ester. The reaction typically requires anhydrous conditions and the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Tos-PEG5-CH2CO2tBu undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to replace it.

Deprotection: The t-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group

Major Products Formed

Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the tosyl group.

Deprotection: The major product is the free carboxylic acid form of the PEG derivative

Applications De Recherche Scientifique

Key Applications

- Drug Delivery Systems

-

Bioconjugation

- The tosyl group allows for the effective attachment of biomolecules such as peptides or proteins. This capability enables the development of bioconjugates tailored for specific applications, including targeted drug delivery and diagnostic tools . The stability and solubility provided by the PEG chain are critical for maintaining the functionality of these bioconjugates in physiological conditions.

- Nanoparticle Modification

- Protein Engineering

Case Study 1: Drug Conjugation for Enhanced Solubility

A study demonstrated the successful conjugation of a poorly soluble anticancer drug to this compound. The resulting conjugate showed significantly improved solubility in physiological buffers compared to the free drug. In vitro assays indicated enhanced cellular uptake and cytotoxicity against cancer cell lines, highlighting the potential of this approach for improving drug formulations.

Case Study 2: Bioconjugate Development

Researchers utilized this compound to attach a therapeutic peptide to a monoclonal antibody. The resulting bioconjugate exhibited improved stability and prolonged circulation time in vivo compared to unconjugated forms. This study underscores the utility of this compound in creating effective targeted therapies.

Mécanisme D'action

The mechanism of action of Tos-PEG5-CH2CO2tBu involves its ability to act as a linker or spacer in chemical reactions. The tosyl group facilitates nucleophilic substitution reactions, while the PEG spacer enhances solubility and biocompatibility. The t-butyl ester can be deprotected to yield a carboxylic acid, which can further participate in various chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tos-PEG4-CH2CO2tBu: Similar structure but with a shorter PEG spacer.

Tos-PEG6-CH2CO2tBu: Similar structure but with a longer PEG spacer.

Tos-PEG5-CH2CO2Me: Similar structure but with a methyl ester instead of a t-butyl ester

Uniqueness

Tos-PEG5-CH2CO2tBu is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The t-butyl ester offers a convenient protecting group that can be easily removed under mild acidic conditions, making it a versatile compound for various applications .

Activité Biologique

Tos-PEG5-CH2CO2tBu is a specialized polyethylene glycol (PEG) derivative notable for its unique chemical structure, which includes a tosyl group and a tert-butyl ester. This compound has garnered attention in scientific research due to its potential applications in drug delivery, bioconjugation, and the development of targeted therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 462.55 g/mol. The compound features a hydrophilic PEG spacer composed of five ethylene glycol units, which enhances the solubility of attached molecules in aqueous environments. The presence of the tosyl group allows for efficient nucleophilic substitution reactions, facilitating the conjugation of various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 462.55 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 550.0 ± 50.0 °C at 760 mmHg |

| Solubility | High in aqueous media |

The biological activity of this compound primarily stems from its ability to form stable linkages with biomolecules through the tosyl group. This reactivity enables the creation of water-soluble drug conjugates, enhancing the bioavailability and delivery efficiency of hydrophobic drugs. The t-butyl ester can be deprotected under acidic conditions, allowing for further functionalization or release of active pharmaceutical ingredients.

Applications in Drug Delivery and Bioconjugation

This compound serves multiple roles in bioconjugation and drug delivery systems:

- Drug Conjugation : By attaching hydrophobic drug molecules via the tosyl group, researchers can create conjugates that are more soluble and easier to administer.

- Biomolecule Attachment : The ability to attach peptides, proteins, or other biomolecules facilitates the development of targeted therapies and diagnostic agents.

- Nanoparticle Modification : this compound can modify nanoparticles' surfaces to improve biocompatibility and functionality.

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O9S/c1-18-5-7-19(8-6-18)31(23,24)29-16-15-27-12-11-25-9-10-26-13-14-28-17-20(22)30-21(2,3)4/h5-8H,9-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZJVKUJUYLGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.